Gilvocarcin V
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Overview
Description
Gilvocarcin V is an antitumor agent and antibiotic that is active against Gram-positive bacteria. It is produced by the bacterium Streptomyces griseoflavus and other Streptomyces species. The compound has a molecular formula of C27H26O9 and is known for its strong inhibition of DNA synthesis .
Mechanism of Action
Target of Action
Gilvocarcin V is an antitumor agent and an antibiotic which is active against Gram-positive bacteria . The primary targets of this compound are DNA and histone H3 . DNA is the molecule that carries most of the genetic instructions used in the development, functioning, and reproduction of all known living organisms. Histone H3 is one of the five main histone proteins involved in the structure of chromatin in eukaryotic cells .
Mode of Action
This compound interacts with its targets by intercalating into the DNA . Upon photoactivation by near-UV light, the C8 vinyl group of this compound forms a [2+2] cycloadduct with thymine residues of double-stranded DNA . This results in the inhibition of DNA synthesis . Additionally, photoactivated this compound can selectively cross-link DNA and the phosphorylated form of histone H3 .
Biochemical Pathways
The interaction of this compound with DNA and histone H3 affects the DNA replication process . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
The presence of a carbohydrate moiety on an intercalating chromophore like this compound contributes positively and significantly to the binding association with dna . This suggests that the carbohydrate moiety may play a role in the compound’s bioavailability.
Result of Action
The result of this compound’s action is the inhibition of DNA synthesis, which leads to cell cycle arrest and ultimately induces programmed cell death . This makes this compound a potent antitumor agent.
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound needs to be photoactivated by near-UV light to interact with its targets . Therefore, the efficacy and stability of this compound can be influenced by the presence or absence of appropriate light conditions.
Biochemical Analysis
Biochemical Properties
Gilvocarcin V is a strong inhibitor of DNA synthesis . It interacts with DNA and histone H3, forming a covalent [2+2] cycloadduct with thymine residues of double-stranded DNA . This interaction is sequence context-dependent .
Cellular Effects
This compound exhibits significant cytotoxicity with selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells . It binds and reacts more efficiently with alternating purine:pyrimidine sequence hexadecamer than the homopurine:homopyrimidine duplex at identical this compound to DNA duplex ratios .
Molecular Mechanism
The molecular mechanism of this compound involves intercalation of the aromatic chromophore into DNA, followed by UV-induced covalent linkage of the natural product to DNA by a [2+2] cycloaddition between the vinyl moiety and a thymine residue . This mechanism is also responsible for the cross-linking between DNA and histone H3 .
Temporal Effects in Laboratory Settings
It is known that this compound binds under equilibrium conditions and reacts in the presence of exogenously applied UV light .
Metabolic Pathways
It is known that this compound is a strong inhibitor of DNA synthesis , suggesting that it may interact with enzymes involved in DNA replication.
Transport and Distribution
Its ability to intercalate into DNA suggests that it may be transported to the nucleus of cells .
Subcellular Localization
Given its interaction with DNA, this compound is likely to be localized in the nucleus of cells . Detailed studies on its subcellular localization and the effects on its activity or function are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Gilvocarcin V involves several key steps, including oxidative rearrangement, C-glycosylation, and the generation of a vinyl side chain. These steps are crucial for the structural elements that contribute to the compound’s biological activity .
Industrial Production Methods: this compound is typically produced through fermentation processes involving Streptomyces griseoflavus. The bacterium is cultured under specific conditions to optimize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Gilvocarcin V undergoes various chemical reactions, including photoaddition reactions when intercalated with DNA. This involves the formation of covalent bonds between the vinyl moiety of this compound and thymine residues in DNA under UV light .
Common Reagents and Conditions:
Oxidation: Involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the reaction conditions.
Major Products: The major products formed from these reactions include DNA adducts and cross-linked DNA-protein complexes .
Scientific Research Applications
Gilvocarcin V has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and photoaddition reactions.
Biology: Investigated for its effects on DNA synthesis and cell cycle regulation.
Medicine: Explored as a potential antitumor agent due to its ability to inhibit DNA synthesis and induce DNA-protein cross-linking.
Industry: Utilized in the development of new antibiotics and antitumor drugs
Comparison with Similar Compounds
Polycarcin V: A recently isolated gilvocarcin-type natural product with significant cytotoxicity.
Gilvocarcin M and E: Variants of Gilvocarcin V that bear aliphatic residues instead of a vinyl group at the chromophore
Uniqueness: this compound is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA under UV light. This makes it a potent antitumor agent with low overall toxicity compared to other similar compounds .
Properties
CAS No. |
77879-90-4 |
---|---|
Molecular Formula |
C27H26O9 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1 |
InChI Key |
MSXWAMODDZJPTG-QGZLGSDISA-N |
SMILES |
CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
77879-90-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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